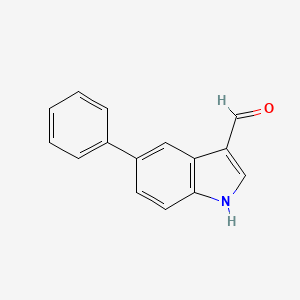

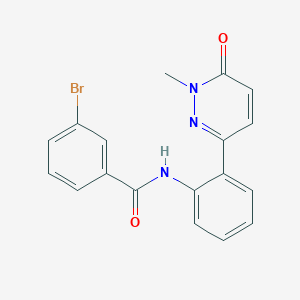

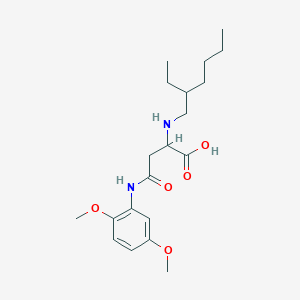

5-phenyl-1H-indole-3-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Phenyl-1H-indole-3-carbaldehyde is a bumped auxin-inducible degron (AID) ligand that induces Skp1-Cul1-F-box (SCF) E3 ligase complex-mediated ubiquitination of Arabidopsis IAA17-derived mini-AID (mAID) degron-fused target proteins in cells expressing a hole-modified Oryza sativa TIR1 (OsTIR1) mutant (F74G or F74A) .

Synthesis Analysis

1H-Indole-3-carbaldehyde and related members of the indole family are ideal precursors for the synthesis of active molecules. 1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . Multicomponent reactions (MCRs) offer access to complex molecules .Molecular Structure Analysis

The molecular structure of 5-Phenyl-1H-indole-3-carbaldehyde has a molecular weight of 221.26 . The InChI code is 1S/C15H11NO/c17-10-13-9-16-15-7-6-12 (8-14 (13)15)11-4-2-1-3-5-11/h1-10,16H .Chemical Reactions Analysis

1H-Indole-3-carbaldehyde and its derivatives are involved in multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . These reactions are generally high-yielding, operationally friendly, time- and cost-effective .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Phenyl-1H-indole-3-carbaldehyde include a molecular weight of 221.26 . It is stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen

Multicomponent Reactions (MCRs)

5-phenyl-1H-indole-3-carbaldehyde: plays a pivotal role in multicomponent reactions (MCRs) . These are one-step reactions where more than two reactants combine to form a complex product . The compound serves as an efficient precursor for generating biologically active structures, such as carbazole, triazole, and pyrazole derivatives. MCRs are valued for their high yield, operational simplicity, and compliance with green chemistry principles .

Biological Activity

The indole nucleus, which includes 5-phenyl-1H-indole-3-carbaldehyde , is known for its significant biological activities. It exhibits antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, and anti-HIV properties . This makes it an essential component in the development of new pharmaceuticals and therapeutic agents.

Synthesis of Heterocyclic Derivatives

5-phenyl-1H-indole-3-carbaldehyde: is crucial for the synthesis of various heterocyclic derivatives. Its inherent functional groups allow for easy C–C and C–N coupling reactions and reductions, leading to the creation of compounds with diverse functional groups . This versatility is essential for the development of new materials and drugs.

Antiviral Agents

Indole derivatives, including 5-phenyl-1H-indole-3-carbaldehyde , have been reported to possess antiviral activities. They have been used to prepare compounds that show inhibitory activity against influenza A and other viruses . This application is particularly relevant in the context of emerging viral diseases and the need for new antiviral drugs.

Anti-Proliferative and Anti-Inflammatory Agents

Derivatives of 5-phenyl-1H-indole-3-carbaldehyde have been prepared as anti-proliferative and anti-inflammatory agents . These compounds could potentially be used in the treatment of various inflammatory diseases and cancers, highlighting the compound’s importance in medicinal chemistry.

Neuroprotective Agents

The compound has been used in the preparation of analogs of botulinum neurotoxin serotype A protease inhibitors . These inhibitors have potential applications in treating neurodegenerative diseases and serve as neuroprotective agents.

Zukünftige Richtungen

Wirkmechanismus

Target of Action

5-Phenyl-1H-indole-3-carbaldehyde, like other indole derivatives, is known to bind with high affinity to multiple receptors Indole derivatives are known to exhibit a broad spectrum of biological activities, suggesting they interact with a variety of cellular targets .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological responses . These interactions often result in changes at the molecular and cellular levels, which can manifest as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Given the diverse biological activities of indole derivatives, it is likely that this compound influences multiple biochemical pathways

Result of Action

Given the broad biological activities of indole derivatives, it is likely that this compound induces a variety of molecular and cellular changes . These changes could potentially contribute to its antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Eigenschaften

IUPAC Name |

5-phenyl-1H-indole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO/c17-10-13-9-16-15-7-6-12(8-14(13)15)11-4-2-1-3-5-11/h1-10,16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCRRCKNLNAJPHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)NC=C3C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-phenyl-1H-indole-3-carbaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethoxy-5-(2-methyl-1,3-thiazol-4-yl)-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B2778311.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2778323.png)

![N-(3-fluorophenyl)-2-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetamide](/img/structure/B2778325.png)

![N-[(2-chlorophenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/no-structure.png)

![methyl 5-[(E)-2-(3-chlorophenyl)ethenyl]thiophene-2-carboxylate](/img/structure/B2778328.png)

![N-(4-chlorobenzyl)-2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2778331.png)